1,1,2,3,3-Pentafluoropropane

Description

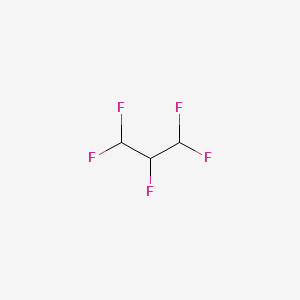

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,3,3-pentafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-1(2(5)6)3(7)8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDWMQNTNBHJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947103 | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24270-66-4 | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24270-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,2,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Catalytic Engineering for Pentafluoropropane Isomers

Catalytic Synthesis Pathways

The industrial production of pentafluoropropane isomers, such as 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), often relies on catalytic fluorination of chlorinated precursors. These processes can be carried out in either the liquid or vapor phase, with the choice depending on factors like reaction temperature control and catalyst stability. google.com

Vapor-Phase Catalytic Fluorination Processes

Vapor-phase fluorination is a common method for synthesizing hydrofluorocarbons (HFCs). In a typical process for producing HFC-245fa, a precursor like 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa) is reacted with anhydrous hydrogen fluoride (B91410) (HF) in the gas phase over a solid catalyst. justia.com This method is advantageous for continuous production and can achieve high conversion rates. justia.com For instance, a two-step vapor-phase catalytic fluorination of 1,1,1,3,3-pentachloropropane (PCP) using a supported antimony pentafluoride catalyst has been described. researchgate.net

The reaction can also be designed to co-produce valuable intermediates. For example, the vapor-phase fluorination of HCC-240fa can yield both HFC-245fa and 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd), with the latter being a key intermediate for other fluorinated materials. justia.com The reaction temperature for such processes typically ranges from 100°C to 450°C. google.com

Influence of Catalyst Composition and Structure

The composition and structure of the catalyst are paramount to the efficiency and selectivity of pentafluoropropane synthesis. A variety of materials have been investigated, including metal oxides, metal halides, and supported catalysts.

Chromium-based catalysts: Fluorinated chromium oxides are widely used due to their stability and activity. google.com The addition of other metals can enhance performance. For example, NiO/Cr2O3 catalysts have shown higher activity and better stability than pure Cr2O3 in the dehydrofluorination of HFC-245fa. The formation of NiF2 during pre-fluorination provides new acidic sites with higher turnover frequencies.

Antimony-based catalysts: Antimony pentachloride (SbCl5) is a highly active catalyst for liquid-phase fluorination, leading to high yields of HFC-245fa. google.com However, it is highly corrosive. google.comgoogle.com To mitigate this, supported antimony catalysts, such as SbF5 on porous materials, have been developed for vapor-phase processes, showing improved thermal stability and reduced corrosivity. researchgate.net

Titanium-based catalysts: As an alternative to corrosive antimony catalysts, titanium-based catalysts have been employed for the liquid-phase synthesis of HFC-245fa from 1,1,1,3,3-pentachloropropane and HF. google.com These catalysts exhibit good activity without the severe corrosion issues associated with antimony. google.com

Aluminum-based catalysts: Aluminum chlorofluoride (ACF) has been used as a catalyst for the activation of C-F bonds in pentafluoropropane isomers. nih.govnih.gov Metal fluorides like AlF3 are also explored for their stability in the highly corrosive HF atmosphere present during dehydrofluorination reactions. researchgate.net

The table below summarizes the influence of different catalyst compositions on the synthesis and transformation of pentafluoropropane isomers.

| Catalyst Composition | Precursor/Reactant | Product(s) | Key Findings |

| SbF5 on porous support | 1,1,1,3,3-Pentachloropropane (PCP) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | High catalytic activity and thermal stability in vapor-phase fluorination. researchgate.net |

| NiO/Cr2O3 | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | NiO addition enhances activity and stability by creating new NiF2 acid sites. |

| Titanium-based | 1,1,1,3,3-Pentachloropropane | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Avoids corrosion problems associated with antimony-based catalysts in liquid-phase synthesis. google.com |

| Aluminum Chlorofluoride (ACF) | 1,1,1,2,3-Pentafluoropropane (B1596561) (HFC-245eb) | 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf), 1,1,1,2,2-Pentafluoropropane (B162932) (HFC-245cb) | Catalyzes dehydrofluorination and isomerization. nih.gov |

Impact of Catalyst Preparation Methods

The method used to prepare a catalyst significantly affects its physical and chemical properties, such as surface area, porosity, and acidity, which in turn influence its catalytic performance.

For instance, in the context of dehydrofluorination catalysts, different synthesis approaches for magnesium fluoride (MgF2) catalysts—sol-gel, precipitation, and hard-template methods—resulted in varying surface areas and catalytic activities. rsc.org The hard-template method yielded the highest surface area (304 m²/g) and the best stability for the dehydrofluorination of a model hydrofluorocarbon. rsc.orgjim.org.cn

Similarly, Cr2O3 nanoparticles prepared by solution combustion synthesis (SCS) for the dehydrofluorination of HFC-245fa showed a higher specific surface area and a greater number of acid sites compared to Cr2O3 prepared by precipitation or commercial sources. doaj.orgmdpi.com This resulted in a significantly higher catalytic reaction rate. doaj.orgmdpi.com

The table below illustrates how different preparation methods affect catalyst properties and performance.

| Catalyst | Preparation Method | Key Property | Impact on Performance |

| MgF2 | Hard-template | High surface area (304 m²/g) rsc.orgjim.org.cn | Highest stability in dehydrofluorination. rsc.org |

| MgF2 | Sol-gel | High surface area (215 m²/g) rsc.org | High catalytic activity at lower calcination temperatures. rsc.org |

| MgF2 | Precipitation | Lower surface area (120 m²/g) rsc.org | Lowest catalytic activity among the tested methods. rsc.org |

| Cr2O3 | Solution Combustion Synthesis (SCS) | Higher specific surface area and acid amount doaj.orgmdpi.com | Higher reaction rate for HFC-245fa dehydrofluorination. doaj.orgmdpi.com |

Advanced Reaction Mechanisms in Pentafluoropropane Transformations

Understanding the reaction mechanisms of pentafluoropropane transformations is crucial for optimizing catalyst design and reaction conditions to achieve desired products with high selectivity.

Dehydrofluorination Pathways of Pentafluoropropanes

Dehydrofluorination is a key reaction for converting HFCs into hydrofluoroolefins (HFOs), which have lower global warming potentials. The dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) yields 1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.netmdpi.com This reaction is typically catalyzed by metal oxides or fluorides. researchgate.net

Studies on NiO/Cr2O3 catalysts suggest that the reaction pathway involves the cleavage of C-H and C-F bonds on surface base and acid sites, respectively. The presence of NiF2 on the catalyst surface provides new, more active acid sites, leading to a lower activation energy (63.6 kJ/mol) compared to pure Cr2O3 (127.6 kJ/mol).

The dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) can produce 2,3,3,3-tetrafluoropropene (HFO-1234yf). kist.re.krresearchgate.net This transformation is part of a multi-step process to produce HFO-1234yf from other fluorinated precursors. researchgate.net Catalysts like fluorinated chromium oxides and other metal fluorides have shown good activity for this reaction. researchgate.net

Carbon-Fluorine Bond Activation in Isomeric Pentafluoropropanes

The activation of strong carbon-fluorine (C-F) bonds is a challenging yet essential step in the transformation of hydrofluorocarbons. nih.gov Aluminum chlorofluoride (ACF) has been shown to be an effective catalyst for C-F bond activation in pentafluoropropane isomers under mild conditions. nih.govnih.gov

For example, when 1,1,1,2,3-pentafluoropropane (HFC-245eb) is treated with ACF, it undergoes both dehydrofluorination to form 2,3,3,3-tetrafluoropropene (HFO-1234yf) and isomerization to 1,1,1,2,2-pentafluoropropane (HFC-245cb). nih.gov The activation of the CHF2 group in 1,1,1,3,3-pentafluoropropane (HFC-245fa) with ACF required the presence of a hydrogen source like triethylsilane (Et3SiH). nih.gov This indicates that different isomeric structures can have distinct reactivity and require different conditions for C-F bond activation.

The study of these activations provides insight into potential reaction pathways and the development of catalysts for selective transformations of HFCs. nih.gov

Hydrodefluorination Reactions of Pentafluoropropane Isomers

The activation of carbon-fluorine (C–F) bonds in pentafluoropropane isomers is a key area of research, particularly for the synthesis of hydrofluoroolefins (HFOs), which are considered next-generation refrigerants with low global warming potential. nih.gov The hydrodefluorination (HDF) of these isomers, such as 1,1,1,3,3-pentafluoropropane (HFC-245fa), 1,1,1,2,2-pentafluoropropane (HFC-245cb), and 1,1,1,2,3-pentafluoropropane (HFC-245eb), has been achieved using catalysts like aluminum chlorofluoride (ACF). nih.govnih.gov

The activation of secondary and tertiary C–F bonds often necessitates the presence of a hydrogen source, such as triethylsilane (Et3SiH). nih.govnih.gov For instance, the reaction of 1,1,1,2,2-pentafluoropropane (HFC-245cb) with a silane (B1218182) in the presence of ACF at 70°C results in hydrodefluorination products. nih.gov Similarly, the activation of 1,1,1,2,3-pentafluoropropane (HFC-245eb) with ACF can lead to dehydrofluorination and isomerization products. nih.gov

The conditions for these reactions can be demanding due to the high dissociation energy of C–F bonds. nih.gov For example, the conversion of 1,1,1,2,2-pentafluoropropane to 1,3,3,3-tetrafluoropropene (HFO-1234ze) can require temperatures around 280°C to achieve significant conversion rates. nih.gov

Table 1: Activation of Pentafluoropropane Isomers with Aluminum Chlorofluoride (ACF)

| Isomer | Reactant | Catalyst | Temperature (°C) | Products | Reference |

|---|---|---|---|---|---|

| 1,1,1,2,2-pentafluoropropane (HFC-245cb) | Et3SiH | ACF | 70 | Hydrodefluorination products | nih.gov |

| 1,1,1,2,3-pentafluoropropane (HFC-245eb) | - | ACF | 70 | 2,3,3,3-tetrafluoropropene (HFO-1234yf), 1,1,1,2,2-pentafluoropropane (HFC-245cb) | nih.gov |

| 1,1,1,2,2-pentafluoropropane (HFC-245fa) | - | ACF | 280 | 1,3,3,3-tetrafluoropropene (HFO-1234ze) | nih.gov |

Mechanistic Studies of Catalyzed Reactions

The mechanisms governing the hydrodefluorination and dehydrofluorination of pentafluoropropane isomers are complex and often involve several elementary steps.

Hydrodefluorination (HDF): Transition-metal catalysis has been a dominant approach for HDF reactions. nih.gov These processes can involve catalytic cycles that include oxidative addition, ligand metathesis, and reductive elimination. nih.govacs.org For example, a proposed mechanism for the hydrodefluorination of fluorobenzene (B45895) using a rhodium-indium catalyst involves the oxidative cleavage of the C-F bond by an active Rh(-I) species. nsf.gov The resulting aryl-metal intermediate then reacts with a hydrogen source to yield the hydrodefluorinated product and regenerate the active catalyst. nsf.gov

Recent studies have also explored main-group elements as catalysts. For instance, bismuthinidenes have been shown to catalyze the HDF of polyfluoroarenes through a Bi(I)/Bi(III) redox cycle. nih.govacs.org This cycle includes C(sp²)–F oxidative addition, F/H ligand metathesis, and C(sp²)–H reductive elimination. nih.govacs.org

In the context of pentafluoropropane isomers, the mechanism can be influenced by the specific catalyst and reaction conditions. With ruthenium N-heterocyclic carbene complexes, the hydrodefluorination of hexafluorobenzene (B1203771) and pentafluorobenzene (B134492) is proposed to proceed via different initial steps: C-F activation for the former and C-H activation for the latter. nih.gov

Dehydrofluorination: This reaction is a key step in the production of HFOs from HFCs. For the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) to 1,3,3,3-tetrafluoropropene (HFO-1234ze), catalysts such as fluorinated NiO/Cr2O3 have been studied. The proposed mechanism on these catalysts involves the cleavage of C-F and C-H bonds on surface acid and base sites, respectively. The addition of NiO to Cr2O3 can create new, more active acid sites (NiF2), leading to a lower activation energy and a different reaction pathway compared to Cr2O3 alone.

On an AlF3 surface, the dehydrofluorination of HFC-245fa is also thought to proceed through the interaction of the molecule with the catalyst surface, leading to the elimination of hydrogen fluoride. researchgate.net

Separation and Purification Technologies in Pentafluoropropane Production

The production of 1,1,2,3,3-pentafluoropropane and its isomers often results in mixtures containing unreacted starting materials, by-products, and hydrogen fluoride (HF). google.comepo.org Effective separation and purification technologies are therefore essential to obtain the desired product with high purity.

Distillation: Distillation is a common method used for purification. google.com For instance, in the production of HFC-245fa, the product can be recovered from the reaction mixture by distillation. google.com However, the presence of azeotropic or near-azeotropic mixtures, such as those formed between HFC-1234ze and HF, can complicate the separation process. epo.org

In such cases, a series of distillation steps at different pressures may be required. epo.org For example, a three-step distillation process can be employed to separate a ternary mixture of E-HFC-1234ze, HFC-245fa, and HF. epo.org The first step separates HFC-245fa as the bottom product, while the overhead distillate, an azeotrope of E-HFC-1234ze and HF, is sent to subsequent columns for further separation at a different pressure. epo.orgepo.org

Extractive Distillation: This technique can be used to separate azeotropic mixtures. By introducing an entrainer or solvent, the relative volatilities of the components can be altered, facilitating their separation. Ethyl acetate (B1210297) has been identified as a promising extractant for separating mixtures of 1,1,1,3,3-pentafluoropropane and hydrogen fluoride. researchgate.net

Other Purification Methods: After primary separation, further treatment may be necessary to remove trace impurities. This can include scrubbing or adsorption to remove residual HF from the organic product stream. epo.org The choice of materials for the construction of purification equipment is also critical due to the corrosive nature of HF. High-nickel alloys like Monel®, Hastelloy®, and Inconel® are often used. epo.org

Computational and Theoretical Investigations of Pentafluoropropane Isomers

Quantum Chemical Characterization

Quantum chemical methods are used to understand the fundamental properties of molecules based on the principles of quantum mechanics. For fluorinated propanes, these techniques reveal how the high electronegativity and size of fluorine atoms influence molecular geometry, stability, and electronic structure.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. It has been applied to various fluorinated propane (B168953) derivatives to calculate their geometries, frequencies, and thermodynamic properties like enthalpies of formation. acs.org

Studies on a range of fluorinated propanes show that DFT methods, such as the B3LYP functional with a substantial basis set (e.g., 6-311++G(2d,p)), can accurately predict molecular structures and vibrational frequencies. utoronto.ca For instance, ab initio and DFT calculations have been employed to determine the enthalpies of formation for several fluorinated propanes using isodesmic reactions, which help to minimize computational errors. acs.org These calculations provide crucial thermochemical data that is often difficult to obtain experimentally. Research has also focused on conformational analysis, determining rotational barriers and the relative stability of different conformers, which arise from rotation around the carbon-carbon bonds. acs.org

Table 1: Calculated Enthalpies of Formation for Select Fluorinated Propanes using G2MP2

| Compound | Calculated ΔHf°298 (kcal/mol) |

|---|---|

| 1-Fluoropropane | -67.37 |

| 1,1-Difluoropropane | -123.66 |

| 1,1,1-Trifluoropropane | -183.09 |

| 1,2-Difluoropropane | -109.75 |

| 1,1,2-Trifluoropropane | -164.68 |

| 1,1,2,2-Tetrafluoropropane | -216.38 |

| 1,1,1,2-Tetrafluoropropane | -221.57 |

| 1,1,1,2,2-Pentafluoropropane (B162932) | -271.14 |

The electronic structure of pentafluoropropane isomers is significantly shaped by the presence of multiple fluorine atoms. Computational methods are essential for analyzing the resulting complex electron distribution, molecular orbital energies, and polarity. The asymmetric substitution in an isomer like 1,1,2,3,3-pentafluoropropane leads to a distinct molecular polarity and dipole moment.

Quantum chemical calculations reveal that the strong electron-withdrawing effect of fluorine atoms stabilizes the molecular framework and lowers the energies of the molecular orbitals. This substitution also affects bond lengths and angles compared to non-fluorinated propane. acs.org For the isomer 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), the Kirkwood modification of the Onsager equation has been used to analyze dielectric constant measurements, yielding an apparent dipole moment of 2.688 D in the liquid phase. ulisboa.pt Such analyses, which connect macroscopic properties to molecular parameters, rely on an understanding of the electronic structure. ulisboa.pt

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting spectroscopic properties by calculating electronic excitation energies. mdpi.comaps.org While standard DFT is used for ground-state properties, TD-DFT can simulate UV-VIS absorption spectra and other spectroscopic observables. mdpi.compsicode.org

For fluorinated molecules, theoretical calculations of vibrational frequencies using DFT are often performed to help assign bands in experimental infrared (IR) and Raman spectra. utoronto.ca This is particularly useful for complex molecules with multiple conformers, as the predicted spectra for each conformer can be compared with temperature-dependent experimental spectra to identify the structures present. utoronto.ca Although specific TD-DFT studies on this compound are not widely published, the methodology is standard for related compounds. The approach involves calculating excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption peaks in a spectrum. psicode.org The accuracy of these predictions depends heavily on the chosen functional and basis set. aps.orgpolytechnique.fr

Electronic Structure Analysis via Computational Methods

Molecular Modeling and Simulation of Thermophysical Behavior

Molecular modeling and simulation techniques bridge the gap between the microscopic properties of a single molecule and the macroscopic thermophysical properties of the fluid. These methods are vital for designing and optimizing processes that use pentafluoropropane isomers as working fluids.

An equation of state (EOS) mathematically describes the relationship between temperature, pressure, and volume for a substance, allowing for the calculation of all its thermodynamic properties. For important refrigerants, highly accurate, fundamental equations of state explicit in the Helmholtz energy have been developed.

A fundamental EOS has been established for 1,1,2,2,3-pentafluoropropane (R-245ca) . nist.govresearchgate.net This equation is based on extensive experimental data, including vapor pressure, compressed liquid density, and speed of sound. researchgate.net It is valid for temperatures from the triple point to 450 K with pressures up to 10 MPa. nist.gov Similarly, a high-accuracy fundamental EOS has been developed for 1,1,1,3,3-pentafluoropropane (R-245fa) . nist.govaip.org This EOS is valid for temperatures from its triple point (170 K) to 440 K and at pressures up to 200 MPa, and it incorporates recent experimental data for vapor pressures, densities, and sound speeds. nist.govaip.org These equations are crucial for modeling systems like organic Rankine cycles and chillers.

Table 2: Summary of Developed Equations of State for Pentafluoropropane Isomers

| Isomer | Valid Temperature Range | Valid Pressure Range | Key Property Uncertainties |

|---|---|---|---|

| 1,1,2,2,3-Pentafluoropropane (R-245ca) | Triple Point to 450 K | Up to 10 MPa | Density (liquid): 0.1% Vapor Pressure: 0.2% Speed of Sound (vapor): 0.1% |

| 1,1,1,3,3-Pentafluoropropane (R-245fa) | 170 K to 440 K | Up to 200 MPa | Density (liquid, <70 MPa): 0.1% Vapor Pressure: 0.1% Speed of Sound (vapor): 0.1% |

Transport properties, such as viscosity and thermal conductivity, are essential for engineering design, particularly for heat transfer calculations. Predictive models, often based on theoretical frameworks and fitted to experimental data, are used to estimate these properties over a wide range of conditions.

Viscosity measurements have been reported for the saturated liquid state of 1,1,1,3,3-pentafluoropropane (R245fa) and 1,1,2,2,3-pentafluoropropane (R245ca) over temperatures ranging from 248 K to 348 K. acs.orgnist.gov The experimental data for these and other fluorinated propane isomers have been correlated using the rough hard-sphere model. acs.org Additionally, the extended corresponding-states (ECS) method, available in databases like NIST's REFPROP, has been used for prediction, though deviations from experimental data can be significant. acs.org

More advanced models like the Statistical Associating Fluid Theory (SAFT) are also being applied. The SAFT-γ Mie group-contribution approach, for example, can predict thermodynamic properties for a wide range of hydrofluorocarbons by defining parameters for functional groups like -CF3 and >CF2. uva.esresearchgate.net This method has shown good accuracy, with average deviations from experimental data for vapor pressure and saturated liquid density being around 3.17% and 1.77%, respectively, for a broad range of fluorinated hydrocarbons. uva.es Such group-contribution methods are powerful for screening new molecules and predicting the properties of compounds for which limited experimental data exist. acs.orgresearchgate.net

Table 3: Experimental Saturated-Liquid Viscosity for Pentafluoropropane Isomers

| Compound | Temperature (K) | Viscosity (mPa·s) |

|---|---|---|

| 1,1,1,3,3-Pentafluoropropane (R245fa) | 248.16 | 0.816 |

| 298.15 | 0.435 | |

| 348.15 | 0.266 | |

| 1,1,2,2,3-Pentafluoropropane (R245ca) | 248.16 | 0.963 |

| 298.15 | 0.485 | |

| 348.15 | 0.291 |

Vapor-Liquid Equilibrium and Pressure-Volume-Temperature Relationships

The vapor-liquid equilibrium (VLE) and pressure-volume-temperature (PVT) relationships are fundamental for understanding and modeling the behavior of a fluid for various applications.

For This compound (HFC-245ea) , specific experimental data is sparse. However, a patent document discloses vapor pressure measurements at several temperatures. google.com The critical temperature, where the meniscus between the liquid and vapor phase disappears, was measured to be 193.0°C (466.15 K). google.com The patent also provides limited data on liquid density as a function of temperature. google.com

Table 1: Experimental Vapor Pressure of this compound (HFC-245ea)| Temperature (°C) | Temperature (K) | Pressure (psia) | Pressure (kPa) |

|---|---|---|---|

| 0.00 | 273.15 | 2.50 | 17.24 |

| 12.06 | 285.21 | 4.60 | 31.72 |

| 22.08 | 295.23 | 6.80 | 46.88 |

| 26.10 | 299.25 | 8.30 | 57.23 |

| 39.16 | 312.31 | 14.10 | 97.22 |

| 42.13 | 315.28 | 16.20 | 111.69 |

| 58.92 | 332.07 | 28.30 | 195.12 |

| 76.55 | 349.70 | 48.50 | 334.39 |

| 91.53 | 364.68 | 74.30 | 512.28 |

In contrast, extensive studies have been performed on its isomers. For 1,1,2,2,3-pentafluoropropane (HFC-245ca) , vapor pressure and P-V-T properties have been measured using constant-volume apparatuses. acs.orgresearchgate.net For instance, one study measured vapor pressures from 258 K to 364 K (pressures from 16 kPa to 573 kPa) and fitted the data to a Wagner-type equation. acs.orgresearchgate.net The same study also reported P-V-T measurements in the superheated vapor region along five isochores. acs.org

For 1,1,1,3,3-pentafluoropropane (HFC-245fa) , there is a wealth of experimental data and theoretical models. Vapor pressures and compressed liquid PVT properties have been measured over wide temperature and pressure ranges. jst.go.jpresearchgate.net For example, vapor pressures have been reported from 255 K to 393 K, and these experimental results have been used to develop precise correlation equations. jst.go.jp Isothermal vapor-liquid equilibrium has also been studied for binary mixtures containing HFC-245fa, providing crucial data for its application in refrigerant blends. acs.orgcas.cnresearchgate.net

Table 2: Comparative Physical Properties of Pentafluoropropane Isomers| Property | HFC-245ea | HFC-245ca | HFC-245fa |

|---|---|---|---|

| Boiling Point | ~25-27°C (estimated) | 25-26°C chemicalbook.com | 15.3°C honeywell.combeijingyuji.com |

| Critical Temperature | 193.0°C google.com | 174.42°C epa.gov | 154.01°C nist.gov |

| Critical Pressure | Not Found | 3.925 MPa epa.gov | 3.651 MPa nist.gov |

Theoretical Prediction of Thermal Properties

The theoretical prediction of thermal properties, such as heat capacity, enthalpy, and thermal conductivity, relies on models derived from experimental data and computational chemistry methods.

For This compound (HFC-245ea) , there is a lack of comprehensive, publicly available equations of state (EOS) or specific models for its thermal properties. However, theoretical studies have been conducted on its atmospheric chemistry. researchgate.net The rate coefficients for the reaction of HFC-245ea with hydroxyl (OH) radicals have been computed using quantum chemical methods, which helps in predicting its atmospheric lifetime and global warming potential (GWP). researchgate.netacs.org

The situation is different for its isomers. For 1,1,2,2,3-pentafluoropropane (HFC-245ca) , an equation of state expressed in terms of Helmholtz energy has been developed. researchgate.net This EOS is based on experimental data for critical parameters, vapor pressures, and densities of the liquid and vapor phases. researchgate.net It is valid from the triple point to 450 K at pressures up to 10 MPa and can be used to calculate a full range of thermodynamic properties, including heat capacity, speed of sound, and energy. researchgate.net

Similarly, for 1,1,1,3,3-pentafluoropropane (HFC-245fa) , a fundamental equation of state explicit in the Helmholtz energy is available, based on extensive experimental data for vapor pressures, densities, and sound speeds. nist.gov This model is valid for temperatures from its triple point (170 K) to 440 K and pressures up to 200 MPa. nist.gov Furthermore, correlations for transport properties like thermal conductivity and viscosity have been developed by combining new experimental data with existing literature values, allowing for accurate prediction of these properties over a wide range of conditions. nist.gov These comprehensive models are essential for designing equipment that uses HFC-245fa as a working fluid, such as in organic Rankine cycles. nist.gov

Atmospheric Chemistry and Environmental Fate of Pentafluoropropane Isomers

Atmospheric Lifetime Determination

The atmospheric lifetime of a compound is a measure of its persistence and is inversely proportional to the rate of its removal. For HFC-245ea, the lifetime is dictated almost entirely by its reaction with the •OH radical. Based on the reaction rate kinetics, the atmospheric lifetime (τ) can be calculated. Different studies and assessments have reported slightly varying lifetimes for HFC-245ea. A study using pulsed laser photolysis reported a lifetime of 2.6 years. acs.org The Intergovernmental Panel on Climate Change (IPCC) has reported a lifetime of 4.0 years. ipcc.ch

Table 2: Atmospheric Lifetimes of Pentafluoropropane Isomers

| Compound Isomer | Chemical Formula | Atmospheric Lifetime (years) | Source |

|---|---|---|---|

| HFC-245ea | CHF₂CHFCHF₂ | 2.6 | acs.org |

| HFC-245ea | CHF₂CHFCHF₂ | 4.0 | ipcc.ch |

| HFC-245fa | CF₃CH₂CHF₂ | 7.2 | ecetoc.orgwikipedia.org |

| HFC-245eb | CF₃CHFCH₂F | 2.5 | acs.org |

Analysis of Atmospheric Degradation Products

The atmospheric degradation of HFC-245ea (CHF₂CHFCHF₂) is initiated by H-atom abstraction by •OH, leading to the formation of a radical (e.g., CHF₂CF•CHF₂ or •CF₂CHFCHF₂). This radical rapidly reacts with O₂ to form a peroxy radical (RO₂). acs.org The subsequent fate of the peroxy radical involves reactions that can lead to C-C bond scission. For related HFC isomers, this process is known to produce halogenated aldehydes. acs.org

While specific product yield studies for HFC-245ea are limited, the degradation of its isomer, HFC-245fa, is known to produce carbon dioxide (CO₂), hydrogen fluoride (B91410) (HF), and carbonyl fluoride (COF₂), with the latter rapidly hydrolyzing to CO₂ and HF. ecetoc.org It is expected that the degradation of HFC-245ea would also lead to smaller fluorinated carbonyl compounds. The degradation pathways could potentially form products such as formyl fluoride (HC(O)F) and carbonyl fluoride (COF₂). Some complex HFCs are known to form trifluoroacetic acid (TFA) as a persistent terminal degradation product, although the yield depends heavily on the specific molecular structure. unep.org In vivo studies on the biotransformation of the isomer HFC-245fa have identified trifluoroacetic acid and 3,3,3-trifluoropropanoic acid as metabolites. nih.gov

Environmental Partitioning and Distribution Dynamics

The environmental distribution of a chemical is governed by its physical properties, such as vapor pressure, water solubility, and partition coefficients between different environmental compartments (air, water, soil, sediment). HFCs like pentafluoropropane are characterized by high volatility and low water solubility. ecetoc.orgnih.gov

Modeling studies performed on the isomer HFC-245fa, using Equilibrium Criterion (EQC) Level I and Level III models, indicate that when released into the environment, the compound is expected to partition almost exclusively into the air. ecetoc.org Experimental data on partition coefficients for HFC-245fa support this, showing low solubility in water and blood, and higher solubility in oil, which serves as a surrogate for fatty tissues. nih.govresearchgate.net Given the similar physicochemical properties, 1,1,2,3,3-pentafluoropropane is also expected to reside predominantly in the atmospheric compartment following its release. ecetoc.org Its low potential for partitioning into water, soil, or sediment means its long-range transport and environmental impact are primarily atmospheric processes.

Advanced Analytical and Spectroscopic Characterization of Pentafluoropropane Isomers

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of fluorinated organic compounds. Both ¹H and ¹⁹F NMR are instrumental in characterizing pentafluoropropane isomers.

In the analysis of 1,1,1,2,3-pentafluoropropane (B1596561), ¹⁹F NMR spectroscopy is particularly insightful. The reactions of this isomer can be monitored by observing changes in the ¹⁹F NMR spectra. beilstein-journals.org For instance, in the presence of a catalyst, the conversion of the substrate can be calculated by integrating the ¹⁹F NMR spectra, often using an external standard like PhCF₃ or C₆F₆. beilstein-journals.org

A study on the activation of 1,1,1,2,3-pentafluoropropane using a nanoscopic aluminum chlorofluoride (ACF) catalyst provides specific NMR data. beilstein-journals.org The reactions were monitored by both ¹H and ¹⁹F NMR spectroscopy over several days at elevated temperatures. beilstein-journals.org

The analysis of other fluorinated propanes, such as 1,3-dimethoxy-1,1,2,3,3-pentafluoropropane, also heavily relies on NMR. caltech.edu Studies of its NMR spectrum provide valuable information about conformational preferences in alkyl fluoroalkyl ethers. caltech.edu

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment of the fluorine atoms. Generally, CF₃ groups appear in the range of -55 to -90 ppm, while fluorine atoms in saturated aliphatic compounds can be found between -120 and -240 ppm. sigmaaldrich.com This wide range of chemical shifts allows for clear differentiation between non-equivalent fluorine atoms within a molecule and between different isomers.

Table 1: Representative ¹⁹F NMR Data for a Pentafluoropropane Derivative This table is interactive. Click on the headers to sort the data.

| Fluorine Atom | Chemical Shift (ppm) | Coupling Constants (Hz) | Multiplicity |

|---|---|---|---|

| CF₂ | -107 | J = 87, J = 32, J = 3 | ddt |

| CF | -125.7 | J = 87, J = 32, J = 23 | ddt |

Data sourced from a study on the activation of pentafluoropropane isomers. beilstein-journals.org

Infrared and Raman Spectroscopic Analysis of Conformational Preferences

Infrared (IR) and Raman spectroscopy are essential tools for investigating the vibrational modes and conformational preferences of molecules like pentafluoropropane. These techniques can distinguish between different rotational isomers (conformers) that exist due to rotation around single bonds.

For HFC-245fa (1,1,1,3,3-pentafluoropropane), long-path FTIR spectroscopy has been used to study its atmospheric oxidation reactions. acs.org The IR spectra of HFC-245fa and its reaction products were collected to understand its degradation pathways. acs.org The reactant itself showed no IR peaks corresponding to impurities, confirming its purity before the reaction. acs.org

The conformational analysis of related fluorinated propanes, such as 1,1,1,2,3,3-hexafluoropropane (B1582507) and 1,1,2,2,3-pentafluoropropane, has been performed using Fourier transform infrared (FTIR) spectroscopy. researchgate.net These studies revealed that the amplitude of some absorption peaks changes with temperature, which is attributed to the changing ratio of stable conformations. researchgate.net

In a study on the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), Raman spectroscopy was used to characterize the catalyst used in the reaction. halide-crylink.com The Raman spectra of the fresh and spent catalysts provided insights into the changes in the catalyst structure during the reaction. halide-crylink.com

Table 2: Key Infrared Absorption Bands for HFC-245fa and its Oxidation Products This table is interactive. Click on the headers to sort the data.

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| CF₃CHO | C=O | 1787 |

| CF₂O | C=O | 1944 |

| CF₃C(O)OH | C=O | 1827 |

| CF₃C(O)OH | O-H | 3584 |

Data from a study on the Cl atom initiated oxidation of CF₃CH₂CHF₂. acs.org

Chromatographic Techniques for Compound Analysis

Chromatography is a fundamental technique for separating and analyzing mixtures of compounds, including isomers of pentafluoropropane. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Gas chromatography is particularly effective for separating volatile compounds like fluorinated propanes. For instance, the enantiomers of a derivative of sevoflurane, 2-(fluoromethoxy)-3-methoxy-1,1,1,3,3-pentafluoropropane, were successfully separated using gas chromatography with a chiral stationary phase. researchgate.net This demonstrates the capability of GC to resolve even subtle structural differences like stereoisomerism.

In studies of the atmospheric fate of HFC-245fa, gas chromatography is used in conjunction with mass spectrometry (GC/MS) to quantify the metabolites of the compound. acs.org This allows for the identification and measurement of products formed from the biotransformation of HFC-245fa. acs.org

High-performance liquid chromatography (HPLC) is another powerful separation technique. Different types of isomers may require specific HPLC columns for effective separation. mtc-usa.com For positional isomers, such as those with substituents on an aromatic ring, a phenyl hydride column is often suitable. mtc-usa.com For stereoisomers, chiral stationary phases are necessary. mtc-usa.comnih.gov Tandem liquid chromatography (LC/LC), which combines different chromatographic modes, can be used to enhance the separation of complex isomer mixtures. nih.gov

The purity of HFC-245fa and other refrigerants can be assessed using gas chromatography to detect any degradation products or impurities. epa.gov This is crucial for applications where high purity is required.

Table 3: Chromatographic Separation of a Racemic Pentafluoropropane Derivative This table is interactive. Click on the headers to sort the data.

| Chiral Selector | Enantioseparation Factor (α) |

|---|---|

| CD7 | 4.08 |

| CD8 | 2.70 |

| CD6 | 1.00 (no discrimination) |

Data for racemic 2-(fluoromethoxy)-3-methoxy-1,1,1,3,3-pentafluoropropane. researchgate.net

Pentafluoropropane Isomers As Intermediates in Chemical Synthesis

Precursors for Olefinic Fluorinated Compounds

Pentafluoropropanes are key precursors for the production of hydrofluoroolefins (HFOs), which are sought after as next-generation refrigerants and foam-blowing agents due to their low global warming potential. The primary method for this conversion is dehydrofluorination, an elimination reaction where a hydrogen atom and a fluorine atom are removed from adjacent carbon atoms to create a double bond.

The dehydrofluorination of 1,1,2,3,3-pentafluoropropane (HFC-245ea) is a known pathway for the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.com This reaction is typically performed catalytically in the gas phase. While specific operational data for HFC-245ea is limited in readily available literature, the general principles are well-established from studies of its isomers. For instance, the dehydrofluorination of 1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb) also yields HFO-1234yf. dntb.gov.uaresearchgate.netfluorine1.ru

Similarly, the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) is a major industrial route to produce 1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.netresearchgate.netdoaj.orgmdpi.com These reactions are often carried out over metal-based catalysts, such as those containing chromium, nickel, or aluminum. researchgate.netresearchgate.netmdpi.com For example, studies on the dehydrofluorination of HFC-245fa have utilized catalysts like fluorinated NiO/Cr₂O₃ and various forms of Cr₂O₃ nanoparticles. researchgate.netdoaj.orgmdpi.com The reaction of 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb) can also be used to produce HFO-1234yf via dehydrofluorination. fluorine1.ruwipo.int

The selection of the pentafluoropropane isomer is therefore critical as it dictates the specific tetrafluoropropene isomer produced.

| Pentafluoropropane Precursor (Isomer) | Chemical Formula | Common Name | Resulting Olefinic Compound | Common Name |

|---|---|---|---|---|

| This compound | CHF₂CHFCHF₂ | HFC-245ea | 2,3,3,3-Tetrafluoropropene | HFO-1234yf |

| 1,1,1,2,3-Pentafluoropropane | CF₃CHFCH₂F | HFC-245eb | 2,3,3,3-Tetrafluoropropene | HFO-1234yf |

| 1,1,1,3,3-Pentafluoropropane | CF₃CH₂CHF₂ | HFC-245fa | 1,3,3,3-Tetrafluoropropene | HFO-1234ze |

| 1,1,1,2,2-Pentafluoropropane | CF₃CF₂CH₃ | HFC-245cb | 2,3,3,3-Tetrafluoropropene | HFO-1234yf |

Isomerization and Transformation Reactions

While isomerization reactions between different pentafluoropropane isomers are theoretically possible, specific studies detailing the isomerization of this compound (HFC-245ea) to other isomers like HFC-245fa or HFC-245eb are not prominent in the reviewed scientific literature.

However, other transformation reactions of HFC-245ea have been investigated, particularly those relevant to its atmospheric fate. A significant transformation pathway is its reaction with hydroxyl (OH) radicals in the troposphere. This reaction initiates the atmospheric degradation of the compound. Computational studies have been conducted to determine the kinetics of this reaction. The rate coefficients for the reaction of HFC-245ea with OH radicals have been calculated over a range of temperatures, which is crucial for modeling its atmospheric lifetime and environmental impact. researchgate.netresearchgate.netacs.org

The reaction proceeds via hydrogen abstraction from one of the carbon atoms, leading to the formation of a fluorinated propyl radical and water. The stability and reactivity of the resulting radical determine subsequent degradation steps.

| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 200 | 0.29 x 10⁻¹³ |

| 250 | 0.72 x 10⁻¹³ |

| 298 | 1.37 x 10⁻¹³ |

| 350 | 2.41 x 10⁻¹³ |

| 400 | 3.71 x 10⁻¹³ |

Derivatization Pathways and Product Formation

Derivatization of this compound can be understood as the formation of new products through chemical transformation. The most studied derivatization pathway for HFC-245ea is its atmospheric oxidation, initiated by the reaction with OH radicals as described previously. researchgate.netresearchgate.net Following the initial hydrogen abstraction, the resulting fluoroalkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo further reactions in the atmosphere, ultimately leading to the formation of smaller, oxygenated products. The degradation mechanism is expected to yield compounds such as carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF). ecetoc.org Carbonyl fluoride itself is unstable in the atmosphere and hydrolyzes to form HF and carbon dioxide (CO₂). ecetoc.org

While other synthetic derivatization pathways are conceivable, such as substitution or addition reactions, they are not well-documented specifically for HFC-245ea. For comparison, its isomer HFC-245fa has been used as a synthon to generate trifluoropropynyllithium, demonstrating a different mode of reactivity. researchgate.net Such pathways for HFC-245ea have not been detailed in the available research, indicating a potential area for future investigation.

Q & A

Basic Research Questions

Q. What are the established catalytic methods for synthesizing 1,1,2,3,3-pentafluoropropane (HFC-245ea), and how do reaction conditions influence isomer purity?

- Methodological Answer : HFC-245ea is synthesized via gas-phase catalytic reactions. Aluminum chlorofluoride (ACF) is effective for C-F bond activation in hydrofluorocarbon isomers. Key parameters include temperature (150–250°C), hydrogen source additives (e.g., Et3SiH), and catalyst loading to minimize byproducts like 1,3,3,3-tetrafluoropropene. Separation of isomers requires fractional distillation or azeotropic mixture handling .

Q. How are thermodynamic properties (e.g., vapor pressure, heat capacity) experimentally determined for HFC-245ea, and what models are used for prediction?

- Methodological Answer : Vapor pressure and heat capacity are measured using differential scanning calorimetry (DSC) or vibrating-tube densitometry. The NIST REFPROP database employs Helmholtz energy equations to model thermodynamic behavior for fluoropropanes. Researchers should validate experimental data against equations of state (EoS) developed for analogous isomers (e.g., HFC-245fa) .

Q. What is the environmental impact of HFC-245ea, and how does its regulatory status compare to other hydrofluorocarbons?

- Methodological Answer : HFC-245ea is classified as a low-global-warming-potential (GWP) compound under regulatory frameworks (e.g., U.S. EPA exemptions). Its atmospheric lifetime and ozone depletion potential (ODP) are evaluated via gas chromatography-mass spectrometry (GC-MS) and radiative efficiency models. Comparative studies with HFC-245fa suggest distinct degradation pathways due to structural differences .

Q. Which analytical techniques are optimal for characterizing HFC-245ea and resolving its isomers?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or electron capture detection (ECD) is preferred for isomer separation. Nuclear magnetic resonance (<sup>19</sup>F NMR) confirms molecular structure, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups. Calibration standards must account for azeotropic behavior in mixed systems .

Advanced Research Questions

Q. What mechanistic insights explain C-F bond activation in HFC-245ea during catalytic fluorination?

- Methodological Answer : ACF catalysts promote heterolytic C-F bond cleavage via Lewis acid sites. Isotopic labeling (e.g., <sup>18</sup>F tracing) and in situ X-ray absorption spectroscopy (XAS) reveal intermediate fluorometallic species. Computational studies (DFT) model transition states to optimize selectivity for HFC-245ea over competing isomers .

Q. How can computational fluid dynamics (CFD) improve the design of reactors for HFC-245ea synthesis?

- Methodological Answer : CFD models simulate gas-phase flow, heat transfer, and catalyst bed efficiency. Parameters like Reynolds number and Damköhler number predict mass transfer limitations. Validation against experimental conversion rates (e.g., 85% yield in fixed-bed reactors) refines reactor geometry and residence time .

Q. What challenges arise in purifying HFC-245ea from azeotropic mixtures, and what separation strategies are effective?

- Methodological Answer : HFC-245ea forms azeotropes with 1-chloro-3,3,3-trifluoropropene, complicating distillation. Extractive distillation with ionic liquids (e.g., [BMIM][PF6]) or pressure-swing adsorption (PSA) enhances purity. Membrane-based separation (polyimide films) exploits differences in molecular size and polarity .

Q. How do structural differences between HFC-245ea and other isomers (e.g., HFC-245fa) influence their flame-retardant properties?

- Methodological Answer : Comparative combustion experiments (e.g., cone calorimetry) quantify flame inhibition efficiency. HFC-245ea’s higher fluorine content increases radical scavenging (e.g., •H and •OH quenching). Molecular dynamics simulations correlate bond dissociation energies with thermal stability in blended refrigerant systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.